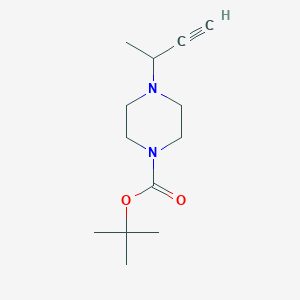

Tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18097593

Molecular Formula: C13H22N2O2

Molecular Weight: 238.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22N2O2 |

|---|---|

| Molecular Weight | 238.33 g/mol |

| IUPAC Name | tert-butyl 4-but-3-yn-2-ylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C13H22N2O2/c1-6-11(2)14-7-9-15(10-8-14)12(16)17-13(3,4)5/h1,11H,7-10H2,2-5H3 |

| Standard InChI Key | RIYFXIDCOHUEPO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C#C)N1CCN(CC1)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a piperazine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a but-3-yn-2-yl side chain. The Boc group enhances steric protection during synthetic workflows, while the alkyne moiety enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions . The molecular geometry is influenced by the sp-hybridized carbon in the alkyne group, which introduces linearity into the side chain.

Key structural identifiers include:

The tert-butyl group adopts a staggered conformation to minimize steric clashes with the piperazine ring, as observed in crystallographic studies of analogous compounds .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ ~1.4 ppm in ) and the alkyne proton (δ ~2.4 ppm). Infrared (IR) spectroscopy shows a sharp absorption band at ~2110 cm, characteristic of the carbon-carbon triple bond . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 238.1676, consistent with the molecular formula .

Crystallographic Analysis

X-ray diffraction studies of structurally related tert-butyl piperazine derivatives reveal monoclinic crystal systems with space group . The piperazine ring typically adopts a chair conformation, with the tert-butyl and alkyne substituents occupying equatorial positions to reduce torsional strain. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Space group | |

| Unit cell dimensions | |

| Bond angle (C≡C) | |

| Torsional angle (N-C-C#C) |

These structural insights inform rational design strategies for derivatives with enhanced biological activity.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a modified Bruylants reaction, which involves trapping an iminium intermediate with an alkynyl Grignard reagent . A representative protocol involves:

-

Iminium Formation: Treatment of tert-butyl piperazine-1-carboxylate with ethyl formate in the presence of HCl generates a reactive 1--propylidenepiperazinium intermediate.

-

Nucleophilic Addition: Addition of but-3-yn-2-ylmagnesium bromide to the iminium intermediate at yields the desired product after aqueous workup .

-

Purification: Chromatographic purification on silica gel (hexane:ethyl acetate = 4:1) affords the compound in 68% yield .

This method circumvents steric challenges posed by the tert-butyl group, enabling efficient access to the target molecule.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor to proteolysis-targeting chimeras (PROTACs), where the alkyne enables conjugation to E3 ligase ligands. For example, coupling via click chemistry to thalidomide derivatives has yielded candidates with enhanced degradation efficiency .

Targeted Therapeutics

Structural analogs have shown promise in cancer therapy by inhibiting aberrant signaling pathways. The tert-butyl group improves pharmacokinetic properties by reducing metabolic degradation, as evidenced in preclinical studies of related molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume